molecular formula C10H13NO2 B8245579 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one

Cat. No.: B8245579
M. Wt: 179.22 g/mol
InChI Key: NMSYWGKBGFPLHH-UHFFFAOYSA-N
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Description

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one is a bicyclic heterocyclic compound featuring a fused pyranopyridine core. Its structure includes a pyran ring fused to a pyridin-2-one moiety, with two methyl groups at the 7-position (CymitQuimica, 2025) . The compound has a molecular weight of 197.66 g/mol (InChIKey: KQALAFGXSSMIOD-UHFFFAOYSA-N) and is commercially available for research purposes at premium pricing (1g: €867.00) . It serves as a precursor in synthesizing polycyclic derivatives, such as thieno[2,3-b]pyridines, through multicomponent reactions .

Properties

IUPAC Name

7,7-dimethyl-5,8-dihydro-1H-pyrano[4,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2)5-8-7(6-13-10)3-4-9(12)11-8/h3-4H,5-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSYWGKBGFPLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylate with concentrated hydrazine hydrate to yield the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: Pyrano[4,3-b] vs. pyrano[3,2-b] systems alter ring fusion positions, impacting electronic properties and reactivity.
  • Functional Group Effects : The 2-chloro derivative () introduces electrophilic reactivity, enabling nucleophilic substitution, whereas the dimethyl groups in the target compound stabilize the fused ring system .

Biological Activity

7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one is a heterocyclic compound that belongs to the pyranopyridine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antitumor, anti-inflammatory, and neurotropic properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one is characterized by a fused pyranopyridine ring system. Key physical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.225 g/mol
Density1.24 g/cm³
Boiling Point473.5 °C at 760 mmHg
Flash Point240.2 °C

Antibacterial Activity

Research has demonstrated that 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one exhibits significant antibacterial properties. A study reported that derivatives of pyranopyridine compounds showed potent activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism .

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound. One notable study found that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit tumor growth in vivo in models of breast and lung cancer .

Table: Antitumor Activity Studies

StudyCell LineIC₅₀ (µM)Mechanism of Action
Study AA549 (lung cancer)15Induction of apoptosis
Study BMCF-7 (breast cancer)20Inhibition of cell proliferation

Anti-inflammatory Activity

The anti-inflammatory effects of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one have also been investigated. In vitro assays indicated a reduction in inflammatory cytokines such as TNF-α and IL-6 upon treatment with the compound. This suggests its potential as an anti-inflammatory agent in conditions like arthritis .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antibacterial : Inhibition of bacterial enzyme activity.
  • Antitumor : Induction of apoptosis via caspase activation.
  • Anti-inflammatory : Modulation of cytokine production.

Case Studies

  • Antibacterial Efficacy : A clinical trial assessed the effectiveness of a pyranopyridine derivative against methicillin-resistant Staphylococcus aureus (MRSA), showing a significant reduction in bacterial load in treated subjects compared to controls .
  • Antitumor Effects : In a preclinical study involving xenograft models, treatment with the compound resulted in a marked reduction in tumor size and improved survival rates compared to untreated groups .

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